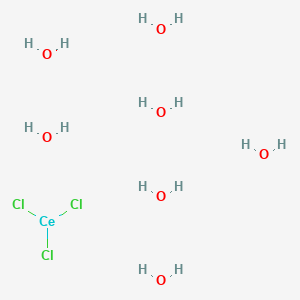

cerium (III) chloride heptahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

trichlorocerium;heptahydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ce.3ClH.7H2O/h;3*1H;7*1H2/q+3;;;;;;;;;;/p-3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPZSTOVTJYRDIO-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.Cl[Ce](Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CeCl3H14O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Cerium (III) Chloride Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of cerium (III) chloride heptahydrate (CeCl₃·7H₂O). The information is curated for professionals in research and development, with a focus on data presentation, experimental methodologies, and the visualization of key concepts.

This compound is a crucial inorganic compound and serves as a common water-soluble source of the rare-earth element cerium.[1] As a primary and highly reactive source of the trivalent cerium ion (Ce³⁺), it is indispensable in modern chemical synthesis, the production of advanced materials, and various environmental technologies.[1]

Physical Properties

This compound is a colorless to yellow crystalline solid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] It is highly soluble in water and also soluble in alcohol and acetone.[3][4]

Table 1: Quantitative Physical Properties of this compound

| Property | Value | References |

| Molecular Formula | CeCl₃·7H₂O | [1][5][6] |

| Molecular Weight | 372.58 g/mol | [1][5] |

| Appearance | Colorless to yellow crystalline solid/powder | [1][5][7] |

| Density | ~3.94 g/mL at 25 °C | [1][8] |

| Melting Point | Decomposes at approximately 90 °C | [1] |

| Solubility in Water | 100 g/100 mL | [9] |

| Solubility in other solvents | Soluble in alcohol and acetone; slightly soluble in tetrahydrofuran. | [3][4] |

Chemical Properties

This compound is a moderately strong Lewis acid and is known for its role as a catalyst in various organic reactions.[6][8] It is incompatible with strong acids and strong oxidizing agents.[1][7]

Stability and Reactivity:

-

Stability: The compound is stable under normal conditions but is moisture-sensitive.[1] It is hygroscopic and will absorb water from the atmosphere.[7]

-

Reactivity:

-

Thermal Decomposition: Upon heating, this compound loses its water of hydration. The dehydration process is reported to be complete by 224 °C.[10] Hydrolysis can occur between 170-480 °C, and oxidation of the anhydrous cerium chloride occurs above 480 °C.[10] Thermal decomposition can lead to the release of irritating gases and vapors, including hydrogen chloride gas.[7]

-

Reaction with Strong Acids and Oxidizing Agents: It is incompatible with strong acids and strong oxidizing agents.[1]

-

Luche Reduction: One of the most notable applications of this compound in organic synthesis is in the Luche reduction. In this reaction, it is used in conjunction with sodium borohydride (B1222165) for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols.[11][12][13][14] The presence of cerium (III) chloride enhances the selectivity of the reduction, favoring the formation of the allylic alcohol over the saturated alcohol.[4]

-

Table 2: Summary of Key Chemical Reactions

| Reaction Type | Reagents | Product(s) | Key Features | References |

| Luche Reduction | α,β-unsaturated ketone, NaBH₄, CeCl₃·7H₂O, alcohol (e.g., methanol) | Allylic alcohol | Selective 1,2-reduction. Suppresses 1,4-conjugate addition. | [4][11][12][13][14] |

| Thermal Decomposition | Heat | Anhydrous CeCl₃, CeOCl, CeO₂ | Stepwise dehydration, followed by hydrolysis and oxidation at higher temperatures. | [10] |

| Catalysis | As a catalyst in various organic reactions. | Varies depending on the reaction. | Acts as a mild Lewis acid. | [6][8][15] |

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physical properties of this compound.

3.1 Determination of Melting Point (Decomposition Temperature)

The melting point of this compound is more accurately described as a decomposition temperature, as it loses water of hydration upon heating.[1]

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is placed into a capillary tube, which is sealed at one end.[16] The sample should be packed to a height of 2-3 mm.[16]

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady and slow rate (approximately 1-2 °C per minute) near the expected decomposition temperature.

-

The temperature at which the solid begins to liquefy and decompose (indicated by bubbling or color change) is recorded as the initial decomposition temperature. The temperature at which the sample is completely decomposed is also noted to provide a decomposition range.

-

3.2 Determination of Solubility

Methodology:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a beaker at a specific temperature.

-

Equilibration: The mixture is stirred for a prolonged period to ensure that equilibrium is reached and the solution is saturated.

-

Sample Withdrawal and Analysis: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette.

-

Gravimetric Analysis: The withdrawn sample is weighed, and then the water is evaporated by heating in an oven. The mass of the remaining dry salt is determined.

-

Calculation: The solubility is calculated as the mass of the dissolved salt per 100 mL of the solvent.

Caption: Simplified signaling pathway of the Luche Reduction.

Spectroscopic Data

-

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show broad absorption bands in the region of 3000-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration. Bending vibrations of the water molecules would appear in the region of 1600-1630 cm⁻¹.

-

Raman Spectroscopy: Raman spectra can provide information about the hydration and ion pair formation in solution. For aqueous cerium chloride solutions, Raman spectroscopy has been used to detect the formation of chloro-complexes. [17] This guide provides a foundational understanding of the physical and chemical properties of this compound, tailored for professionals in scientific research and development. The provided data and methodologies serve as a valuable resource for experimental design and application development.

References

- 1. Cerium chloride heptahydrate Online | Cerium chloride heptahydrate Manufacturer and Suppliers [scimplify.com]

- 2. Cerium trichloride heptahydrate | CeCl3.7H2O | CID 21585214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fountainheadpress.com [fountainheadpress.com]

- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. kchn.pg.gda.pl [kchn.pg.gda.pl]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound | CeCl3H14O7 | CID 16211465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Luche reduction - Wikipedia [en.wikipedia.org]

- 13. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 14. m.youtube.com [m.youtube.com]

- 15. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Raman spectroscopic characterization of light rare earth ions: La3+, Ce3+, Pr3+, Nd3+ and Sm3+ – hydration and ion pair formation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: Solubility of Cerium (III) Chloride Heptahydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of cerium (III) chloride heptahydrate (CeCl₃·7H₂O) in various organic solvents. This information is critical for its application in organic synthesis, catalysis, and materials science, particularly in contexts such as the Luche reduction and the formation of organocerium reagents.

Executive Summary

This compound is a hydrated, inorganic salt with notable applications as a mild Lewis acid in organic chemistry. Its efficacy in synthetic protocols is often contingent on its solubility in the reaction medium. This document collates available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visualization of a key reaction workflow where its solubility is paramount.

Solubility Data

The solubility of this compound in organic solvents is a critical parameter for its use in various chemical transformations. While extensive quantitative data is not widely published, the following tables summarize the available information. It is important to note that the anhydrous form of cerium (III) chloride is also soluble in ethanol (B145695) and acetone.[1][2][3][4]

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Hydration State of Salt |

| Methanol | Not Specified | ~30 g/100 mL | Heptahydrate |

| 96.8% Ethanol | 20 | 44.15 | Hexahydrate |

| 96.8% Ethanol | 30 | 48.91 | Hexahydrate |

| 96.8% Ethanol | 40 | 54.99 | Hexahydrate |

| 96.8% Ethanol | 50 | 68.50 | Hexahydrate |

| 96.8% Ethanol | 60 | 84.53 | Hexahydrate |

Note: The data for 96.8% ethanol was reported for cerium (III) chloride hexahydrate and may vary for the heptahydrate form.[5]

Qualitative Solubility Data

| Solvent | Solubility Description |

| Ethanol | Soluble[2][3][4][6] |

| Acetone | Soluble[2][3][4][6] |

| Tetrahydrofuran (THF) | Slightly Soluble[6][7] |

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This method is adapted from standard procedures for determining the solubility of inorganic salts.

Objective: To determine the mass of this compound that dissolves in a given mass of an organic solvent at a specific temperature to the point of saturation.

Materials:

-

This compound (CeCl₃·7H₂O)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, THF)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed, dry evaporation dishes

-

Drying oven or vacuum desiccator

Procedure:

-

Sample Preparation: a. Add an excess amount of this compound to a pre-weighed vial. The excess is to ensure that a saturated solution is formed. b. Record the initial mass of the vial with the salt. c. Add a known mass of the organic solvent to the vial. d. Securely cap the vial to prevent solvent evaporation.

-

Equilibration: a. Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. b. Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may need to be determined empirically.

-

Sample Extraction: a. Once equilibrium is achieved, allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. c. Attach a syringe filter to the syringe to remove any suspended solid particles. d. Dispense a precise mass of the filtered, saturated solution into a pre-weighed evaporation dish. Record the mass of the solution transferred.

-

Solvent Evaporation and Mass Determination: a. Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the salt (a preliminary thermal analysis of the solvated salt may be beneficial). Alternatively, a vacuum desiccator can be used. b. Once the solvent is completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption. c. Weigh the evaporation dish containing the dried cerium (III) chloride. d. The mass of the dissolved salt is the final mass of the dish and salt minus the initial mass of the empty dish.

-

Calculation of Solubility: a. The mass of the solvent in the extracted sample is the mass of the saturated solution minus the mass of the dissolved salt. b. The solubility is calculated as: Solubility ( g/100 g solvent) = (mass of dissolved salt / mass of solvent) x 100

Visualization of a Key Application: The Luche Reduction

This compound is famously used in the Luche reduction, a method for the chemoselective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols. The presence of CeCl₃·7H₂O is crucial for the selectivity of this reaction. The following diagram illustrates the logical workflow of this process.

Caption: Logical workflow of the Luche Reduction.

Conclusion

The solubility of this compound in organic solvents is a key factor in its successful application in synthetic organic chemistry. While qualitative data indicates its solubility in common polar organic solvents, there is a clear need for more extensive quantitative studies to provide researchers with the precise data required for reaction optimization and process development. The provided experimental protocol offers a reliable method for obtaining this crucial data. The visualized workflow of the Luche reduction highlights a primary application where the solubility and Lewis acidic nature of this compound are leveraged to achieve high chemoselectivity.

References

- 1. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Cerium(III) chloride, GR 99.9% - Manufacturers & suppliers with worldwide shipping [ottokemi.com]

- 3. Cerium(III)_chloride [chemeurope.com]

- 4. pangea-intl.com [pangea-intl.com]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Crystal Architecture of Cerium (III) Chloride Heptahydrate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the crystal structure of cerium (III) chloride heptahydrate (CeCl₃·7H₂O), a compound of significant interest in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its crystallographic parameters, molecular geometry, and the experimental protocols for its characterization.

Crystallographic Parameters

This compound crystallizes in the triclinic crystal system, belonging to the space group P-1.[1] This structure is characterized by a dimeric arrangement of cerium atoms, forming [CeCl₂(H₂O)₇]₂ units. Within these dimers, each cerium ion is nine-coordinate, bonded to two chlorine atoms and seven water molecules. The coordination polyhedron can be described as a capped square antiprism. These dimeric units are interconnected through a network of hydrogen bonds involving the coordinated water molecules and an additional, isolated chloride ion.

The precise unit cell dimensions for this compound have been determined by single-crystal X-ray diffraction and are summarized in the table below.

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a | 12.8671(3) Å |

| b | 10.5480(3) Å |

| c | 12.7041(3) Å |

| α | 95.1970(10)° |

| β | 91.371(2)° |

| γ | 104.645(2)° |

| Table 1: Unit Cell Parameters of this compound.[1] |

Experimental Protocols

Synthesis and Crystallization

Single crystals of this compound suitable for X-ray diffraction analysis can be obtained by the slow evaporation of a saturated aqueous solution of cerium (III) chloride at ambient temperature.

Procedure:

-

Prepare a saturated solution of high-purity this compound in deionized water.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish and cover it loosely to allow for slow evaporation.

-

Allow the solution to stand undisturbed at a constant, ambient temperature.

-

Colorless, well-formed crystals will appear over a period of several days to weeks.

-

Carefully harvest the crystals from the mother liquor and dry them on filter paper.

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer.

Methodology:

-

A suitable single crystal is selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve data quality.

-

X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

A series of diffraction images are recorded as the crystal is rotated.

-

The collected data are processed, including integration of reflection intensities and correction for absorption effects.

-

The crystal structure is solved using direct methods or Patterson techniques and subsequently refined by full-matrix least-squares methods.

Structural Visualization

The coordination environment of the cerium ion and the experimental workflow for crystal structure determination are visualized in the following diagrams.

References

Unraveling the Thermal Degradation of Cerium(III) Chloride Heptahydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal decomposition of cerium(III) chloride heptahydrate (CeCl3·7H2O), a compound of significant interest in various chemical syntheses. A thorough understanding of its thermal behavior is critical for its application in processes sensitive to the presence of water or oxychloride impurities. This document outlines the decomposition mechanism, details the experimental protocols for its analysis, and presents key quantitative data in a structured format.

Executive Summary

The thermal decomposition of cerium(III) chloride heptahydrate in an air atmosphere is a multi-step process involving dehydration, hydrolysis, and oxidation. The process initiates with the loss of water molecules at relatively low temperatures, followed by hydrolysis reactions that can form cerium oxychloride (CeOCl), and culminates in the formation of cerium dioxide (CeO2) at higher temperatures. Careful control of the heating process, particularly under vacuum or in the presence of a dehydrating agent, is crucial to obtain anhydrous cerium(III) chloride while minimizing the formation of undesirable byproducts.

Thermal Decomposition Mechanism

The thermal decomposition of CeCl3·7H2O in an air atmosphere can be broadly categorized into three overlapping stages: dehydration, hydrolysis, and oxidation.

-

Dehydration: This is the initial stage where the hydrated salt loses its water of crystallization. This process occurs in a stepwise manner.

-

Hydrolysis: As the temperature increases, the remaining water molecules can react with cerium chloride to form cerium oxychloride (CeOCl) and hydrogen chloride (HCl) gas. This is a critical side reaction that needs to be controlled when preparing the anhydrous salt.

-

Oxidation: At higher temperatures, the anhydrous cerium chloride or the intermediate oxychloride undergoes oxidation to form the more stable cerium dioxide (CeO2).

The overall decomposition process is complex, with multiple intermediate hydrated forms of cerium chloride being observed.[1] The final solid product upon heating to high temperatures (around 800°C) in air is typically CeO2.[1]

Quantitative Decomposition Data

The following table summarizes the key temperature ranges and mass loss events associated with the thermal decomposition of CeCl3·7H2O in an air atmosphere, as determined by thermogravimetric and differential thermal analysis (TG-DTA).

| Temperature Range (°C) | Process | Key Observations | Evolved Gas Species |

| Room Temperature - 224 | Dehydration | Stepwise loss of water molecules. | H2O |

| 170 - 480 | Hydrolysis | Formation of cerium oxychloride and other hydrolysis products.[1][2] | HCl, H2O |

| > 480 | Oxidation | Conversion of cerium chloride/oxychloride to cerium dioxide.[1][2] | Cl2 |

Experimental Protocols

A combination of analytical techniques is employed to comprehensively study the thermal decomposition of CeCl3·7H2O.

Thermogravimetric Analysis - Differential Thermal Analysis (TGA-DTA)

-

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

-

Methodology: A sample of CeCl3·7H2O is heated in a controlled atmosphere (e.g., air) at a constant heating rate. The change in mass (TGA) and the temperature difference between the sample and a reference (DTA) are recorded as a function of temperature.

X-Ray Diffraction (XRD)

-

Objective: To identify the crystalline phases of the solid products at different decomposition stages.

-

Methodology: Samples of CeCl3·7H2O are heated to specific temperatures corresponding to the events observed in the TGA-DTA curves. The resulting solid residues are then analyzed by XRD to determine their crystal structures. Studies have identified the formation of CeO2 at temperatures as low as 220-290°C, with pure CeO2 being obtained above 460°C.[3]

Mass Spectrometry (MS)

-

Objective: To identify the gaseous species evolved during the decomposition process.

-

Methodology: The gas outlet of the TGA instrument is coupled to a mass spectrometer. This allows for the real-time analysis of the evolved gases as the sample is heated. Key evolved species identified include H2O, HCl, and Cl2.[1][2]

Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDXS)

-

Objective: To observe the morphology and elemental composition of the solid products.

-

Methodology: The morphology of the decomposition products at various temperatures is examined using SEM. EDXS analysis provides information on the elemental composition of different particles observed in the SEM images.

Visualized Pathways and Workflows

The following diagrams illustrate the key processes involved in the thermal decomposition of CeCl3·7H2O.

Caption: Thermal Decomposition Pathway of CeCl3·7H2O in Air.

References

An In-depth Technical Guide to the Safe Handling of Cerium (III) Chloride Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data and detailed handling protocols for cerium (III) chloride heptahydrate, a compound frequently utilized in laboratory and manufacturing settings. Adherence to these guidelines is crucial for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling. The primary hazards are skin, eye, and respiratory tract irritation.[1][2] Some sources also indicate it can cause severe skin burns and eye damage.

GHS Hazard Statements:

-

H314: Causes severe skin burns and eye damage.[3]

-

H410: Very toxic to aquatic life with long lasting effects.[3]

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheets. Key recommendations include avoiding breathing dust, washing skin thoroughly after handling, and wearing appropriate personal protective equipment.[3][4][5]

Quantitative Safety and Physical Data

The following tables summarize the key quantitative data for this compound, compiled from various safety data sheets.

Table 1: Toxicological Data

| Parameter | Value | Species | Reference |

| LD50 Oral | 2,800 mg/kg | Rat (male and female) | [3] |

| LC50 (Toxicity to fish) | 0.3 mg/l - 96 h | Oncorhynchus mykiss (rainbow trout) | [3][5] |

| EC50 (Toxicity to algae) | 1.1 mg/l - 72 h | Pseudokirchneriella subcapitata (green algae) | [3][5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Formula | CeCl₃·7H₂O |

| Molecular Weight | 372.58 g/mol |

| Appearance | Slightly gray solid[6] or light yellow solid[7] |

| Stability | Hygroscopic; stable under normal temperatures and pressures |

| Incompatibilities | Strong oxidizing agents, strong acids, bases |

| Hazardous Decomposition Products | Hydrogen chloride gas, cerium oxides |

Experimental Protocols for Safe Handling

Adherence to strict protocols is essential when working with this compound.

3.1. General Handling and Storage Protocol

-

Ventilation: Always handle this compound in a well-ventilated area.[1] Use a chemical fume hood or provide appropriate exhaust ventilation where dust may be formed.[1][4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before breaks.[1][6]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed.[1][6] The substance is hygroscopic and should be stored under an inert atmosphere.[2][4]

3.2. Spill Response Protocol

In the event of a spill, follow these steps to ensure safe cleanup:

-

Evacuate: Evacuate non-essential personnel from the spill area.[1]

-

Ventilate: Ensure adequate ventilation in the area of the spill.[1]

-

Containment: Prevent the spill from entering drains or waterways.[1]

-

Cleanup:

-

Decontamination: Clean the spill area thoroughly.

3.3. First Aid Procedures

Immediate medical attention is required for any significant exposure.[4][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][4][6]

-

Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[4][6] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[4][6] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek immediate medical attention.[4][6]

-

Ingestion: Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of milk or water.[6] Seek immediate medical attention.[4][6]

Personal Protective Equipment (PPE) Requirements

The following diagram illustrates the necessary PPE for handling this compound.

Caption: PPE requirements for handling this compound.

Emergency Response Workflow

The following diagram outlines the logical workflow for responding to a this compound spill.

Caption: Workflow for responding to a this compound spill.

This guide is intended to provide a comprehensive overview of the safety and handling procedures for this compound. Always refer to the specific Safety Data Sheet provided by your supplier for the most detailed and up-to-date information.

References

In-Depth Technical Guide to the Synthesis and Preparation of Cerium(III) Chloride Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and preparation of cerium(III) chloride heptahydrate (CeCl₃·7H₂O), a versatile reagent with significant applications in organic synthesis and materials science. This document details established experimental protocols, presents quantitative data in a clear, tabular format, and includes a visual representation of the synthetic workflow.

Introduction

Cerium(III) chloride heptahydrate is a hydrated, inorganic salt that serves as a crucial precursor for the generation of anhydrous cerium(III) chloride, a powerful Lewis acid in various chemical transformations. Its utility is particularly notable in the Luche reduction, where it facilitates the selective 1,2-reduction of α,β-unsaturated ketones. The synthesis of high-purity cerium(III) chloride heptahydrate is a critical first step for many research and development applications. This guide outlines the primary methods for its preparation from common cerium precursors: cerium(IV) oxide and cerium(III) carbonate.

Synthesis Protocols

Two primary and reliable methods for the laboratory-scale synthesis of cerium(III) chloride heptahydrate are detailed below.

From Cerium(IV) Oxide (CeO₂)

This method involves the reduction of cerium(IV) to cerium(III) and subsequent reaction with hydrochloric acid.

Experimental Protocol:

-

To a 500 mL flask, add 40 mL of deionized water and cautiously mix in 85 mL of concentrated hydrochloric acid.

-

While stirring, slowly add 48 g of cerium(IV) oxide powder to the hydrochloric acid solution.

-

Gently warm the mixture to initiate the reaction, which is characterized by a change in color and gas evolution.

-

Heat the reaction mixture for an additional 5 minutes to ensure the reaction goes to completion.[1]

-

Filter the resulting solution to remove any unreacted starting material or insoluble impurities.

-

Transfer the filtrate to an evaporating dish and reduce the volume to approximately 70 mL by heating.

-

Pour the concentrated solution into a crystallizing dish, cover it with a watch glass, and allow it to cool slowly to room temperature.[1]

-

Collect the formed crystals of cerium(III) chloride heptahydrate by filtration. Additional crystals can be obtained by further concentrating the mother liquor.[1]

From Cerium(III) Carbonate (Ce₂(CO₃)₃)

This method provides a direct route to cerium(III) chloride heptahydrate without a change in the oxidation state of cerium.

Experimental Protocol:

-

In a well-ventilated fume hood, add a stoichiometric amount of cerium(III) carbonate hydrate (B1144303) to a suitable reaction vessel.

-

Slowly and with constant stirring, add a slight excess of concentrated hydrochloric acid to the cerium(III) carbonate. The reaction will effervesce as carbon dioxide is released. The reaction is: Ce₂(CO₃)₃ + 6HCl → 2CeCl₃ + 3CO₂ + 3H₂O.[2]

-

Once the addition of acid is complete and gas evolution has ceased, gently heat the solution to ensure the reaction is complete and to dissolve any remaining solids.

-

Filter the warm solution to remove any insoluble impurities.

-

Transfer the clear filtrate to a crystallizing dish.

-

Allow the solution to cool slowly to room temperature, which will promote the formation of well-defined crystals of cerium(III) chloride heptahydrate.

-

Isolate the crystals by filtration and wash with a small amount of ice-cold deionized water.

-

Dry the crystals at room temperature or in a desiccator.

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with the synthesis and properties of cerium(III) chloride heptahydrate.

| Parameter | Value | Reference |

| Molar Mass | 372.58 g/mol | [3] |

| Appearance | White to yellowish crystalline solid | [2] |

| Density | ~3.94 g/mL at 25 °C | [4] |

| Melting Point | Decomposes around 90 °C | [3] |

| Solubility in Water | Highly soluble | [3] |

| Solubility in Alcohol | Soluble | [3] |

| Solubility in Acetone | Soluble | [3] |

Table 1: Physicochemical Properties of Cerium(III) Chloride Heptahydrate

| Reactant | Molar Ratio (to Cerium) | Purity | Notes |

| Cerium(IV) Oxide | 1 | >99% | Reaction requires a reducing environment provided by concentrated HCl. |

| Cerium(III) Carbonate | 0.5 | >99% | Direct acid-base reaction with evolution of CO₂. |

| Hydrochloric Acid | Stoichiometric excess | Concentrated (e.g., 37%) | The amount will depend on the chosen cerium precursor. |

Table 2: Reactant Specifications for Synthesis

Experimental Workflow and Logic

The synthesis of cerium(III) chloride heptahydrate follows a logical progression from the selection of a suitable cerium precursor to the final isolation of the crystalline product. The key steps are outlined in the workflow diagram below.

Caption: Experimental workflow for the synthesis of CeCl₃·7H₂O.

Dehydration to Anhydrous Cerium(III) Chloride

For many applications in organic synthesis, the anhydrous form of cerium(III) chloride is required. The heptahydrate can be dehydrated, though care must be taken to avoid the formation of cerium oxychloride (CeOCl).

Experimental Protocol for Dehydration:

-

Place powdered cerium(III) chloride heptahydrate (e.g., 44.7 g, 0.12 mol) in a flask connected to a vacuum line.[5]

-

Evacuate the flask to a pressure of 0.1-0.2 mmHg.[5]

-

Gradually heat the flask in an oil bath to 90°C over 30 minutes.[5]

-

Maintain the temperature at 90-100°C for 2 hours with intermittent shaking to yield cerium(III) chloride monohydrate.[5]

-

To obtain the anhydrous form, continue heating the monohydrate gradually to 140°C over 30 minutes under vacuum (0.1-0.2 mmHg) without stirring.[5]

-

Heat at 140-150°C for 2 hours with gentle stirring to afford a fine, white powder of anhydrous cerium(III) chloride.[5]

| Dehydration Stage | Temperature (°C) | Pressure (mmHg) | Duration (hr) | Product | Water Content (%) | Reference |

| Initial Dehydration | 90-100 | 0.1-0.2 | 2 | CeCl₃·H₂O | 6.5-7.6 | [5] |

| Final Dehydration | 140-150 | 0.1-0.2 | 2 | Anhydrous CeCl₃ | 0.71-0.94 | [5] |

Table 3: Quantitative Data for Dehydration of Cerium(III) Chloride Heptahydrate

Conclusion

The synthesis of cerium(III) chloride heptahydrate from either cerium(IV) oxide or cerium(III) carbonate provides a reliable and accessible route to this important chemical reagent. The choice of starting material may depend on availability and cost. Subsequent, careful dehydration is necessary to produce the anhydrous form required for many sensitive organic reactions. The protocols and data presented in this guide offer a solid foundation for the successful preparation and utilization of cerium(III) chloride in a research and development setting.

References

A Comprehensive Technical Guide to Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) for Researchers and Drug Development Professionals

Introduction:

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) is the hydrated, salt form of cerium(III) chloride, a compound of the rare-earth metal cerium.[1][2] It presents as a white to light yellow, hygroscopic crystalline solid that is highly soluble in water and alcohol.[2][3][4] This compound is a cornerstone material in various fields of chemical research and industry, prized for its role as a mild Lewis acid and as a versatile precursor for other cerium compounds and advanced materials.[5][6] For researchers in organic synthesis and drug development, CeCl₃·7H₂O is particularly valuable as a catalyst that facilitates highly selective reactions, such as the renowned Luche reduction.[4] Furthermore, its application in the synthesis of cerium oxide nanoparticles opens avenues for biomedical applications, including drug delivery systems and biosensing.[7] This guide provides an in-depth overview of its chemical properties, key applications, and detailed experimental protocols relevant to a scientific audience.

Core Properties and Data

The fundamental chemical and physical properties of Cerium(III) Chloride Heptahydrate are summarized below.

| Property | Value |

| Chemical Formula | CeCl₃·7H₂O[3][7] |

| Molecular Weight | 372.58 g/mol [3][4][5][7][8][9] |

| CAS Number | 18618-55-8[5] |

| Appearance | Fine white to light yellow crystalline powder or lumps.[3][4][5][7][9] |

| Density | ~3.94 - 3.97 g/cm³ at 25 °C.[3][4][5] |

| Melting Point | Decomposes around 90 °C, losing water of hydration.[1][2][3][4] The anhydrous form melts at 817-848 °C.[1][4][5] |

| Solubility | Very soluble in water and ethanol; soluble in acetone.[4][5] |

| Stability | Stable under normal conditions but is hygroscopic and moisture-sensitive.[1][3][5] |

| Synonyms | Cerous chloride heptahydrate, Cerium trichloride (B1173362) heptahydrate.[5][7][8] |

Key Applications in Research and Development

CeCl₃·7H₂O is a powerful tool in synthetic chemistry and materials science, enabling a range of specialized applications.

Organic Synthesis

As a mild Lewis acid, CeCl₃·7H₂O is a preferred catalyst for reactions requiring high chemo- and regioselectivity.[5][6]

-

Luche Reduction: Its most famous application is in the Luche reduction of α,β-unsaturated carbonyl compounds.[4] In conjunction with sodium borohydride (B1222165) (NaBH₄), it selectively reduces the carbonyl group to an allylic alcohol, leaving the carbon-carbon double bond intact.[3][4] This selectivity is crucial in the synthesis of complex natural products and pharmaceutical intermediates.

-

Ring-Opening Reactions: The compound promotes the highly regioselective ring-opening of epoxides and aziridines with sodium azide (B81097) to furnish 1,2-azidoalcohols and 1,2-azidoamines, respectively, which are valuable synthetic building blocks.[6]

-

Michael Additions: In combination with sodium iodide, it effectively catalyzes Michael-type additions of 1,3-dicarbonyl compounds to α,β-unsaturated ketones and aldehydes.[5]

-

Protecting Group Chemistry: A system of CeCl₃·7H₂O and sodium iodide can be used for the mild and selective cleavage of various ether-based protecting groups, such as MEM (β-methoxyethoxymethyl) and allyl ethers.[10]

Nanomaterial and Biomedical Applications

CeCl₃·7H₂O is a critical precursor for the synthesis of cerium-based nanomaterials.

-

Cerium Oxide Nanoparticle (Nanoceria) Synthesis: It is widely used to prepare cerium oxide (CeO₂) nanoparticles.[7] Nanoceria are explored extensively for biomedical applications due to their unique redox properties, which allow them to act as regenerative antioxidants.[7][11] Potential applications include drug delivery, neuroprotective agents, and anti-inflammatory therapies.

-

Fabrication of Thin Films and Biosensors: Solutions of CeCl₃·7H₂O can be used to create thin films of CeO₂ via processes like spray pyrolysis. It also serves as a dopant in the fabrication of nanocrystals for the electrochemical sensing of hydrogen peroxide (H₂O₂).

The logical progression from the basic compound to its advanced applications is illustrated in the diagram below.

Caption: Logical workflow of CeCl₃·7H₂O applications.

Experimental Protocols

Detailed methodologies are essential for reproducible scientific outcomes. The following are key experimental protocols involving CeCl₃·7H₂O.

Protocol for Preparation of Anhydrous CeCl₃

The heptahydrate form is often unsuitable for reactions requiring strictly anhydrous conditions, such as those involving organometallic reagents. Anhydrous CeCl₃ can be prepared from the heptahydrate via careful dehydration.[4][12]

Materials:

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Round-bottom flask or Schlenk flask

-

Vacuum pump (capable of 0.1-0.2 mm Hg)

-

Heating mantle or oil bath

-

Dry argon or nitrogen source

Procedure:

-

Place powdered CeCl₃·7H₂O in a flask and evacuate the system to a pressure of 0.1-0.2 mm Hg.[12]

-

Gradually heat the flask to 90-100 °C over 30 minutes while maintaining the vacuum.[12]

-

Continue heating at 90-100 °C for 2 hours with intermittent shaking to facilitate the removal of water, yielding the monohydrate.[12]

-

After cooling and filling the system with inert gas, the resulting solid can be pulverized.[12]

-

For complete dehydration, the material is then gradually heated to 140-150 °C under high vacuum (0.1-0.2 mm) for an additional 2-3 hours.[12] The resulting fine white powder is anhydrous CeCl₃.

-

The flask should be backfilled with dry argon or nitrogen and cooled to room temperature. The anhydrous salt must be stored under an inert atmosphere to prevent rehydration.[12]

The workflow for this dehydration process is visualized below.

Caption: Experimental workflow for the dehydration of CeCl₃·7H₂O.

General Protocol for the Luche Reduction

This procedure outlines the selective 1,2-reduction of an α,β-unsaturated ketone.

Materials:

-

α,β-unsaturated carbonyl compound (substrate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

Sodium borohydride (NaBH₄)

-

Methanol (B129727) (solvent)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve the α,β-unsaturated carbonyl substrate and CeCl₃·7H₂O (1.0-1.2 equivalents) in methanol at room temperature in a flask.

-

Stir the solution until the cerium salt is fully dissolved, typically resulting in a clear or slightly hazy solution.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add sodium borohydride (NaBH₄) (1.1-1.5 equivalents) portion-wise to the cooled solution. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature below 5-10 °C during the addition.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 5-30 minutes).

-

Quench the reaction by the slow addition of water or dilute aqueous acid (e.g., 1 M HCl).

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude allylic alcohol.

-

Purify the product as needed, typically via flash column chromatography.

The logical relationship in this reaction is shown below.

Caption: Simplified reaction scheme for the Luche Reduction.

Safety and Handling

Cerium(III) chloride heptahydrate is classified as a hazardous substance and requires careful handling.

-

Hazards: Causes severe skin burns and eye damage (H314).[5] It is also very toxic to aquatic life with long-lasting effects (H410).[5]

-

Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid breathing dust (P260).[5]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[5] Due to its hygroscopic nature, it should be protected from moisture.

Conclusion

Cerium(III) chloride heptahydrate is a highly versatile and enabling reagent for professionals in chemistry and drug development. Its utility as a selective Lewis acid catalyst in organic synthesis allows for the efficient construction of complex molecular architectures. Simultaneously, its role as a precursor to functional nanomaterials provides a bridge to cutting-edge biomedical technologies. A thorough understanding of its properties and handling protocols is essential for leveraging its full potential in research and development endeavors.

References

- 1. Cerium chloride heptahydrate Online | Cerium chloride heptahydrate Manufacturer and Suppliers [scimplify.com]

- 2. zegmetal.com [zegmetal.com]

- 3. buy Cerium chloride Heptahydrate Crystalline - FUNCMATER [funcmater.com]

- 4. Cerium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. CERIUM(III) CHLORIDE HEPTAHYDRATE | 18618-55-8 [chemicalbook.com]

- 6. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Cerium trichloride heptahydrate | CeCl3.7H2O | CID 21585214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cerium(III) chloride heptahydrate | Cerium trichloride heptahydrate | CeCl3 · 7H2O - Ereztech [ereztech.com]

- 10. researchgate.net [researchgate.net]

- 11. sci-hub.red [sci-hub.red]

- 12. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Lewis Acidity of Cerium (III) Chloride: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, a deep understanding of catalytic systems is paramount. Cerium (III) chloride (CeCl₃), a readily available and environmentally benign lanthanide salt, has emerged as a versatile and effective Lewis acid catalyst in a multitude of organic transformations. This technical guide provides an in-depth exploration of the Lewis acidity of CeCl₃, offering quantitative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms to facilitate its application in research and development.

The Nature of Cerium (III) Chloride's Lewis Acidity

Cerium (III) chloride's catalytic activity is rooted in its character as a hard Lewis acid. The trivalent cerium ion (Ce³⁺) possesses vacant f-orbitals, enabling it to act as an electron pair acceptor. This Lewis acidity allows CeCl₃ to activate a wide array of substrates, primarily by coordinating to electron-rich atoms such as oxygen and nitrogen. This coordination polarizes the substrate, rendering it more susceptible to nucleophilic attack and thereby facilitating a variety of chemical reactions, including carbon-carbon bond formation and the synthesis of heterocyclic compounds.[1]

A key advantage of CeCl₃ as a Lewis acid is its water tolerance, a feature that distinguishes it from many traditional Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂), which are highly sensitive to moisture. This property allows for reactions to be conducted under milder and more environmentally friendly conditions, often using protic solvents like alcohols.

Quantitative Analysis of Catalytic Performance

To provide a clearer understanding of the catalytic efficiency of cerium (III) chloride, the following tables summarize quantitative data from representative reactions where it is employed as a Lewis acid catalyst.

Table 1: Optimization of CeCl₃·7H₂O Concentration in the Mannich Reaction

| Entry | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | 0 | 8 | 10 |

| 2 | 1 | 4 | 85 |

| 3 | 2 | 2 | 90 |

| 4 | 3 | 2 | 93 |

| Reaction conditions: Acetophenone (B1666503) (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), Methanol (B129727) solvent, Room temperature.[2] |

Table 2: Comparison of Various Lewis Acids in the Mannich Reaction

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | CuSO₄ | - | 55 |

| 2 | CeCl₃·7H₂O | 2 | 93 |

| 3 | CuCl₂ | - | 40 |

| 4 | ZnCl₂ | - | 15 |

| 5 | AlCl₃ | - | 12 |

| Reaction conditions: Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), 3 mol% catalyst, Methanol solvent, Room temperature.[2] |

Key Applications and Experimental Protocols

Cerium (III) chloride has proven to be a valuable catalyst in several important organic reactions. Below are detailed experimental protocols for two such transformations: the Luche reduction and the three-component Mannich reaction.

The Luche Reduction: Selective 1,2-Reduction of α,β-Unsaturated Ketones

The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols, suppressing the competing 1,4-conjugate addition. The key to this selectivity is the use of CeCl₃ in conjunction with a hydride source, typically sodium borohydride (B1222165) (NaBH₄), in a protic solvent like methanol. The Ce³⁺ ion is believed to coordinate to the carbonyl oxygen, enhancing its electrophilicity and directing the hydride attack to the carbonyl carbon.

Experimental Protocol: Luche Reduction of Carvone (B1668592)

-

Dissolve (+)-Carvone (1 equivalent) and CeCl₃·7H₂O (0.5 equivalents) in methanol.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve NaBH₄ (1 equivalent) in methanol.

-

Add the NaBH₄ solution dropwise to the carvone solution over 5 minutes.

-

Remove the cooling bath and allow the reaction to proceed at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 2N HCl.

-

Extract the product with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product, (+)-cis-carveol.

The Three-Component Mannich Reaction

The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. The use of CeCl₃·7H₂O as a catalyst allows for a one-pot, three-component synthesis of β-amino carbonyl compounds under mild and environmentally friendly conditions.

Experimental Protocol: Three-Component Mannich Reaction

-

In a round-bottom flask, mix acetophenone (1 mmol), an aromatic aldehyde (1 mmol), and an aromatic amine (1 mmol) in methanol (5 mL).

-

Stir the mixture at room temperature.

-

Add CeCl₃·7H₂O (3 mol%) to the reaction mixture.

-

Monitor the progress of the reaction using TLC (eluent: petroleum ether/ethyl acetate (B1210297) = 80:20).

-

Upon completion of the reaction, collect the solid product by filtration.

-

Wash the collected solid with methanol and water to afford the purified β-amino carbonyl compound.[2]

Visualizing the Catalytic Role of CeCl₃

To further elucidate the mechanism of action of cerium (III) chloride in these key reactions, the following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism for the Luche Reduction.

Caption: Proposed mechanism for the CeCl₃-catalyzed Mannich reaction.

Conclusion

Cerium (III) chloride is a valuable and practical Lewis acid catalyst for a range of organic transformations. Its water tolerance, low cost, and moderate Lewis acidity make it an attractive alternative to traditional Lewis acids, particularly in the context of green chemistry. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to effectively harness the catalytic potential of CeCl₃ in their synthetic endeavors. The visualized reaction mechanisms offer a clear conceptual framework for understanding its mode of action, paving the way for further innovation and application in drug development and other scientific disciplines.

References

Spectroscopic Profile of Cerium (III) Chloride Heptahydrate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of cerium (III) chloride heptahydrate (CeCl₃·7H₂O). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound. This document outlines available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy, details the experimental protocols for these techniques, and explains the theoretical basis for the observed spectral characteristics.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized below. Due to the limited availability of complete spectral assignments specifically for the heptahydrate form in published literature, data from analogous compounds (e.g., anhydrous CeCl₃ or other lanthanide chloride hydrates) are included for comparative purposes and are duly noted.

Table 1: Vibrational Spectroscopy Data (IR and Raman)

| Wavenumber (cm⁻¹) | Spectroscopy | Assignment | Source / Analogue |

| ~3400 - 3200 | IR, Raman | O-H stretching vibrations of H₂O | Typical for hydrated salts; seen in YbCl₃·6H₂O[1] |

| ~1634 | IR, Raman | H-O-H bending vibrations of H₂O | Typical for hydrated salts; seen in YbCl₃·6H₂O[1] |

| ~600 - 700 | IR, Raman | H₂O libration modes (rocking, wagging) | Typical for coordinated water; seen in YbCl₃·6H₂O[1] |

| ~340 | Raman | Ce-O stretching (coordinated H₂O) | Based on aqueous LaCl₃ solutions (a close analogue)[2] |

| 217 | Raman | Ce-Cl symmetric stretching vibration | Anhydrous CeCl₃[3] |

| 187 | Raman | Ce-Cl symmetric stretching vibration | Anhydrous CeCl₃[3] |

| 104 | Raman | Ce-Cl bending / lattice modes | Anhydrous CeCl₃[3] |

Note: The IR spectrum for an organic synthesis product using CeCl₃·7H₂O shows a broad peak at 3390 cm⁻¹, characteristic of O-H stretching, which is consistent with the presence of water or hydroxyl groups.[4]

Table 2: UV-Visible Spectroscopy Data for Aqueous Ce³⁺

| Wavelength (λ_max) (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Solvent / Conditions | Assignment | Source |

| 253 | Not specified | 1 M H₂SO₄ | 4f → 5d electronic transition | [5] |

| 295 | Not specified | 1 M H₂SO₄ | 4f → 5d electronic transition | [5] |

| 265 | Not specified | Ethanolic solution | 4f → 5d electronic transition (maximum absorbance) | [6] |

| up to 350 | Not specified | Ethanolic solution | 4f → 5d electronic transition (shoulder) | [6] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Standard ¹H and ¹³C NMR spectroscopic analyses are generally not informative for this compound. The Ce³⁺ ion is paramagnetic due to the presence of a single unpaired electron in its 4f orbital. This paramagnetism leads to two significant effects that complicate NMR analysis:

-

Extreme Signal Broadening: The fluctuating magnetic field generated by the unpaired electron provides a highly efficient mechanism for nuclear spin relaxation. This causes the NMR signals of nearby nuclei (such as the protons in the water of hydration) to become exceptionally broad, often to the point where they are indistinguishable from the baseline.

-

Large Hyperfine Shifts: The interaction between the unpaired electron spin and the nuclear spins causes large shifts in the resonance frequencies, known as hyperfine shifts. These shifts can move signals far outside the typical chemical shift ranges, making them difficult to assign without specialized techniques and reference compounds.

Consequently, conventional solution-state NMR spectra of this compound are not typically reported or utilized for routine characterization.

Experimental Protocols

The following sections describe generalized protocols for obtaining the spectroscopic data presented above. Given that this compound is a hygroscopic solid, appropriate sample handling is crucial.[7]

Infrared (IR) Spectroscopy

This protocol is suitable for acquiring the mid-IR spectrum of solid this compound.

-

Sample Preparation (Nujol Mull):

-

In a dry environment (e.g., a glove box or under a stream of dry nitrogen) to minimize water absorption from the atmosphere, place approximately 5-10 mg of this compound into a clean agate mortar.

-

Add 1-2 drops of Nujol (mineral oil).

-

Grind the mixture with the pestle for 2-3 minutes until a smooth, translucent paste (a mull) is formed. The particle size should be reduced to less than the wavelength of the incident IR radiation to minimize scattering.

-

Using a spatula, transfer a small amount of the mull onto one face of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top and gently press and rotate the plates together to create a thin, uniform film of the sample.

-

-

Data Acquisition (FTIR Spectrometer):

-

Record a background spectrum of the clean, empty sample compartment.

-

Mount the prepared salt plate assembly in the spectrometer's sample holder.

-

Acquire the sample spectrum over the desired range (typically 4000 cm⁻¹ to 400 cm⁻¹).

-

The final spectrum is presented in terms of absorbance or transmittance after automatic background subtraction by the instrument software.

-

Raman Spectroscopy

This protocol describes a typical setup for obtaining a Raman spectrum of the solid material.

-

Sample Preparation:

-

Place a small amount (a few milligrams) of the crystalline this compound powder into a sample holder, such as a shallow well on a microscope slide or a small glass vial.

-

Ensure the sample surface is as flat as possible.

-

-

Data Acquisition (Dispersive Raman Spectrometer):

-

The instrument typically consists of a high-intensity laser source (e.g., 532 nm or 785 nm), collection optics, a spectrometer, and a sensitive detector (e.g., CCD camera).

-

Place the sample at the focal point of the laser beam. A microscope objective is often used to both focus the laser and collect the scattered light (backscattering geometry).

-

Acquire the spectrum over the desired Raman shift range (e.g., 50 cm⁻¹ to 4000 cm⁻¹). The acquisition may involve multiple scans that are averaged to improve the signal-to-noise ratio.

-

The resulting spectrum plots the intensity of the scattered light against the Raman shift (in cm⁻¹).

-

UV-Visible Spectroscopy

This protocol is for analyzing the electronic transitions of this compound in an aqueous solution.

-

Sample Preparation:

-

Prepare a stock solution of known concentration by accurately weighing this compound and dissolving it in deionized water or a suitable acidic buffer (e.g., dilute HCl to prevent hydrolysis).

-

Prepare a series of dilutions from the stock solution to determine molar absorptivity or to ensure the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0 AU).

-

-

Data Acquisition (UV-Vis Spectrophotometer):

-

Use a pair of matched quartz cuvettes (1 cm path length is standard).

-

Fill one cuvette with the solvent (deionized water or buffer) to be used as the reference blank.

-

Fill the second cuvette with the cerium (III) chloride solution.

-

Place the cuvettes in the spectrophotometer.

-

Record a baseline spectrum with the solvent blank.

-

Acquire the absorption spectrum of the sample solution over the UV-Vis range (e.g., 200 nm to 800 nm). The instrument will plot absorbance versus wavelength.

-

Experimental and Logical Workflows

The following diagrams illustrate the logical flow for the spectroscopic characterization of this compound.

Caption: Experimental workflow for spectroscopic characterization.

Caption: Logical relationship explaining the absence of standard NMR data.

References

Methodological & Application

Application Notes and Protocols for the Luche Reduction of α,β-Unsaturated Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Luche reduction is a highly selective and widely utilized method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[1] Developed by Jean-Louis Luche in 1978, this reaction employs sodium borohydride (B1222165) (NaBH₄) as the reducing agent in the presence of a lanthanide salt, most commonly cerium(III) chloride heptahydrate (CeCl₃·7H₂O), in an alcoholic solvent, typically methanol (B129727).[2] The key advantage of the Luche reduction lies in its remarkable chemoselectivity, favoring the reduction of the carbonyl group while leaving the carbon-carbon double bond intact.[1] This contrasts with many other hydride reagents that often lead to a mixture of 1,2- and 1,4-reduction products.[2]

The reaction is known for its mild conditions, typically conducted at or below room temperature, and its tolerance of a wide range of functional groups.[3] This makes it a valuable tool in complex organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules where precise control of stereochemistry and functional group compatibility is paramount.[4]

Mechanism of Action

The selectivity of the Luche reduction is attributed to the role of the cerium(III) ion. According to the Hard and Soft Acids and Bases (HSAB) theory, the carbonyl carbon is a hard electrophilic center, while the β-carbon of the enone is a soft electrophilic center. Sodium borohydride itself is a relatively soft nucleophile and can attack both positions.

The addition of CeCl₃·7H₂O modifies the reducing species. The cerium ion coordinates to the alcohol solvent (methanol), increasing its acidity.[5] This facilitates the reaction between methanol and sodium borohydride to form sodium methoxyborohydrides, such as NaBH₃(OCH₃). These alkoxyborohydrides are "harder" reducing agents than NaBH₄.[5] The hard cerium(III) ion also activates the carbonyl group by coordinating to the carbonyl oxygen, further enhancing its electrophilicity and favoring the attack of the hard alkoxyborohydride at the hard carbonyl carbon (1,2-addition).[1]

References

Application Notes and Protocols: Luche Reduction with Cerium(III) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Luche reduction is a highly selective and reliable method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols. This method employs sodium borohydride (B1222165) as the reducing agent in conjunction with a lanthanide salt, most commonly cerium(III) chloride, in an alcohol solvent, typically methanol (B129727). The key advantage of the Luche reduction lies in its remarkable chemoselectivity, allowing for the reduction of ketones in the presence of more reactive aldehydes, and its high regioselectivity, favoring 1,2-addition over the competing 1,4-conjugate addition.[1][2] This protocol provides detailed procedures for performing the Luche reduction, along with a comprehensive overview of its mechanism, substrate scope, and applications in organic synthesis.

Introduction

The reduction of α,β-unsaturated carbonyl compounds is a fundamental transformation in organic synthesis. While powerful reducing agents like lithium aluminum hydride can achieve this transformation, they often lack selectivity. Sodium borohydride, a milder reducing agent, typically favors 1,4-conjugate addition to enones, leading to saturated ketones. In 1978, Jean-Louis Luche discovered that the addition of cerium(III) chloride to a solution of an α,β-unsaturated ketone and sodium borohydride in methanol dramatically shifts the selectivity towards 1,2-reduction, affording the allylic alcohol in high yield.[3]

The Luche reduction has since become a widely adopted method in organic synthesis due to its mild reaction conditions, high yields, and excellent functional group tolerance. It is particularly valuable in the synthesis of complex molecules and natural products where the preservation of other functional groups is crucial.

Mechanism of Action

The high selectivity of the Luche reduction is attributed to the role of the cerium(III) ion. The proposed mechanism involves several key steps:

-

Activation of the Carbonyl Group: The Lewis acidic cerium(III) ion coordinates to the carbonyl oxygen of the α,β-unsaturated ketone. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

-

Modification of the Reducing Agent: In the presence of methanol, the cerium(III) ion catalyzes the formation of methoxyborohydrides, such as NaBH3(OCH3) and NaBH2(OCH3)2. According to the Hard-Soft Acid-Base (HSAB) theory, these alkoxyborohydrides are "harder" nucleophiles compared to the "softer" sodium borohydride.

-

Selective 1,2-Hydride Delivery: The "hard" carbonyl carbon, activated by the cerium ion, preferentially reacts with the "hard" alkoxyborohydride, leading to the selective 1,2-addition of a hydride. The competing 1,4-addition, which involves the "softer" β-carbon of the enone system, is suppressed.

-

Chemoselectivity: In the presence of both a ketone and an aldehyde, the aldehyde is preferentially protected in situ as a hemiacetal or acetal (B89532) by the methanol solvent, rendering it unreactive towards the reducing agent. This allows for the selective reduction of the ketone.[3][5]

Data Presentation: Substrate Scope and Selectivity

The Luche reduction is applicable to a wide range of α,β-unsaturated ketones, including cyclic, acyclic, and sterically hindered substrates. The following table summarizes the quantitative data for the reduction of various enones, highlighting the high yields and selectivities typically observed.

| Entry | Substrate | Product(s) | Ratio (1,2:1,4) | Yield (%) | Reference |

| 1 | Cyclohex-2-en-1-one | Cyclohex-2-en-1-ol | >99:1 | 99 | [6] |

| 2 | Cyclopent-2-en-1-one | Cyclopent-2-en-1-ol | 97:3 | 99 | [6] |

| 3 | Carvone | cis-Carveol | >99:1 | 92 | [7] |

| 4 | 4-Cholesten-3-one | 4-Cholesten-3β-ol / 4-Cholesten-3α-ol | >99:1 (1,2-reduction) | 95 | [8] |

| 5 | (E)-4-Phenylbut-3-en-2-one | (E)-4-Phenylbut-3-en-2-ol | >99:1 | 98 | [6] |

| 6 | 3-Methylcyclohex-2-en-1-one | 3-Methylcyclohex-2-en-1-ol | >99:1 | 99 | [6] |

| 7 | Progesterone | 3β-Hydroxypregn-4-en-20-one | >99:1 (1,2-reduction at C3) | 92 | [8] |

Experimental Protocols

Materials and Equipment

-

Reagents:

-

α,β-Unsaturated ketone (substrate)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) or anhydrous CeCl₃

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), reagent grade

-

Deionized water

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether, ethyl acetate, dichloromethane)

-

-

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and purification

-

Thin-layer chromatography (TLC) plates and developing chamber for reaction monitoring

-

General Experimental Procedure

-

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stir bar, add the α,β-unsaturated ketone (1.0 equiv) and cerium(III) chloride heptahydrate (1.0 equiv).

-

Dissolve the mixture in methanol (typically to achieve a substrate concentration of 0.04 M).

-

Stir the solution at room temperature until the solids have dissolved. For less soluble substrates, gentle warming may be applied, followed by cooling to the reaction temperature.

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

In a separate flask, prepare a solution of sodium borohydride (1.0 - 1.5 equiv) in methanol.

-

Add the sodium borohydride solution dropwise to the stirred solution of the ketone and cerium chloride over a period of 5-10 minutes. A vigorous evolution of hydrogen gas may be observed.

-

After the addition is complete, continue to stir the reaction at 0 °C.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 5 to 30 minutes.

-

-

Work-up and Quenching:

-

Once the reaction is complete, quench the reaction by the slow addition of deionized water.

-

Acidify the mixture to pH ~2 with dilute hydrochloric acid to dissolve the cerium salts.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

-

Extraction:

-

Extract the aqueous residue with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers and wash sequentially with deionized water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure to afford the crude product.

-

If necessary, purify the crude product by flash column chromatography on silica (B1680970) gel.

-

Mandatory Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. proprep.com [proprep.com]

- 3. Luche Reduction [organic-chemistry.org]

- 4. name-reaction.com [name-reaction.com]

- 5. Luche reduction - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Reduction of natural enones in the presence of cerium trichloride - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Cerium (III) Chloride Heptahydrate Catalyzed One-Pot Mannich Reaction

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Mannich reaction is a cornerstone in organic synthesis for the production of β-amino carbonyl compounds, which are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and natural products.[1][2] The classical Mannich reaction, however, often involves harsh conditions and the use of stoichiometric amounts of toxic reagents, limiting its application.[1] Modern synthetic strategies have focused on the development of more efficient and environmentally benign catalytic methods.[1]

Cerium (III) chloride heptahydrate (CeCl₃·7H₂O) has emerged as a highly effective, water-tolerant, non-toxic, and inexpensive Lewis acid catalyst for the one-pot, three-component Mannich reaction.[1][3] This method offers several advantages, including high yields, mild reaction conditions, simple work-up procedures, and the potential for catalyst recycling, making it an attractive approach for sustainable chemical synthesis.[4][5] The reaction proceeds efficiently at room temperature, avoiding the need for high-energy inputs and minimizing the formation of by-products.[1]

Mechanism of Action

Cerium (III) chloride acts as a Lewis acid, activating the carbonyl group of the aldehyde, which facilitates the nucleophilic attack by the amine to form an intermediate imine.[3][6] The catalyst then promotes the reaction of the ketone's enol form with the activated imine, leading to the formation of the final β-amino carbonyl product.[3]

Experimental Data

The efficiency of this compound as a catalyst has been demonstrated with a variety of substrates. The following tables summarize the quantitative data from studies optimizing the reaction conditions and exploring the substrate scope.

Table 1: Optimization of CeCl₃·7H₂O Catalyst Concentration [3]

| Entry | Catalyst (mol%) | Time (h) | Yield (%) |

| 1 | 0 | 8 | 10 |

| 2 | 1 | 4 | 85 |

| 3 | 2 | 2 | 90 |

| 4 | 3 | 2 | 93 |

| Reaction conditions: Acetophenone (B1666503) (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol) in Methanol (B129727) at room temperature. |

Table 2: Comparison of Various Lewis Acid Catalysts [3]

| Entry | Catalyst | Time (h) | Yield (%) |

| 1 | CuSO₄ | 5 | 55 |

| 2 | CeCl₃·7H₂O | 2 | 93 |

| 3 | CuCl₂ | 5 | 40 |

| 4 | ZnCl₂ | 6 | 15 |

| 5 | AlCl₃ | 6 | 12 |

| Reaction conditions: Acetophenone (1 mmol), Benzaldehyde (1 mmol), Aniline (1 mmol), Catalyst (3 mol%) in Methanol at room temperature. |

Table 3: Synthesis of β-Amino Carbonyl Compounds with Various Substrates [3]

| Entry | Aldehyde | Amine | Product | Time (h) | Yield (%) |

| 1 | C₆H₅CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(C₆H₅)NHC₆H₅ | 2 | 93 |

| 2 | 4-ClC₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-ClC₆H₄)NHC₆H₅ | 2.5 | 95 |

| 3 | 4-MeOC₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-MeOC₆H₄)NHC₆H₅ | 3 | 92 |

| 4 | 4-NO₂C₆H₄CHO | C₆H₅NH₂ | C₆H₅COCH₂CH(4-NO₂C₆H₄)NHC₆H₅ | 2 | 96 |

| 5 | C₆H₅CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(C₆H₅)NH(4-MeC₆H₄) | 2.5 | 90 |

| 6 | 4-ClC₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-ClC₆H₄)NH(4-MeC₆H₄) | 3 | 94 |

| 7 | 4-MeOC₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-MeOC₆H₄)NH(4-MeC₆H₄) | 3.5 | 88 |

| 8 | 4-NO₂C₆H₄CHO | 4-MeC₆H₄NH₂ | C₆H₅COCH₂CH(4-NO₂C₆H₄)NH(4-MeC₆H₄) | 2.5 | 98 |

| Reaction conditions: Ketone (1 mmol), Aldehyde (1 mmol), Amine (1 mmol), CeCl₃·7H₂O (3 mol%) in Methanol at room temperature. |

Experimental Protocol: General Procedure for the One-Pot Synthesis of β-Amino Carbonyl Compounds

This protocol outlines a general method for the this compound catalyzed one-pot Mannich reaction.[1]

Materials:

-

Aromatic aldehyde (1 mmol)

-

Aromatic amine (1 mmol)

-

Acetophenone (or other suitable ketone) (1 mmol)

-

This compound (CeCl₃·7H₂O) (0.03 mmol, 3 mol%)

-

Methanol (5 mL)

-

50 mL Round-bottom flask

-

Magnetic stirrer

-

Thin Layer Chromatography (TLC) plate (e.g., silica (B1680970) gel)

-

Eluent for TLC (e.g., petroleum ether:ethyl acetate (B1210297) = 80:20)

-

Filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask, add the aromatic aldehyde (1 mmol), aromatic amine (1 mmol), and acetophenone (1 mmol).

-

Add methanol (5 mL) to the flask and stir the mixture at room temperature.

-

Add this compound (3 mol%) to the reaction mixture.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., petroleum ether:ethyl acetate = 80:20).

-

Upon completion of the reaction, collect the solid product by filtration.

-

Wash the collected solid with methanol and water to remove any unreacted starting materials and catalyst.

-

Dry the purified product. Further purification can be achieved by recrystallization if necessary.

Visualizations

References

- 1. scielo.br [scielo.br]

- 2. Novel Mannich-Type Multicomponent Reactions: Discovery, Mechanism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ccspublishing.org.cn [ccspublishing.org.cn]

- 5. scielo.br [scielo.br]

- 6. Cerium(III) Chloride: Applications in Organic Synthesis and its Neurotoxic Effects_Chemicalbook [chemicalbook.com]

Application Notes and Protocols: Unraveling the Mechanism of the CeCl₃-Catalyzed Mannich Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction